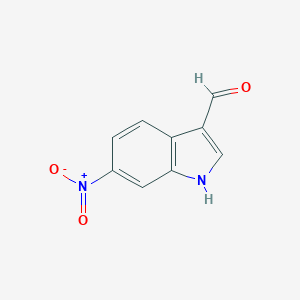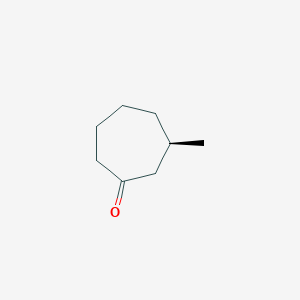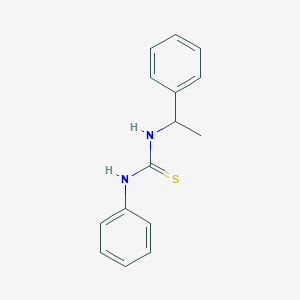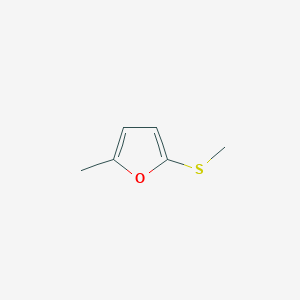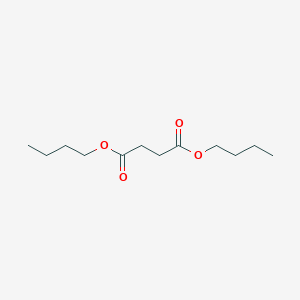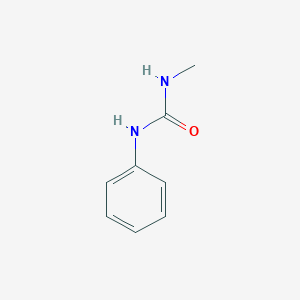
1-Metil-3-fenilurea
Descripción general
Descripción
Synthesis Analysis
Synthesis of 1-Methyl-3-phenylurea and its derivatives involves several chemical reactions, highlighting the compound's versatility and the interest it garners in chemical research. For instance, the synthesis of thiourea derivatives, which are structurally similar to 1-Methyl-3-phenylurea, involves reactions such as the treatment of 4-methylbenzoyl chloride with potassium thiocyanate in acetone to afford isothiocyanate intermediates, followed by treatment with sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). This method exemplifies the type of chemical synthesis strategies employed for compounds within this chemical class.
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenylurea derivatives has been elucidated through techniques such as X-ray diffraction, providing insights into their crystalline forms and atomic configurations. For example, derivatives have been found to crystallize in various space groups with detailed unit cell dimensions, demonstrating the diversity in molecular structure within this chemical family (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
1-Methyl-3-phenylurea participates in numerous chemical reactions, indicating its reactivity and functional applicability. Studies have explored its role in the synthesis of various herbicidal agents, where its derivatives demonstrate significant activity against a range of weed species, underscoring the compound's chemical versatility and application potential in areas such as agriculture (Barnes et al., 1988).
Physical Properties Analysis
The physical properties of 1-Methyl-3-phenylurea derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various chemical processes. These properties are determined through experimental analysis, including spectroscopy and crystallography, providing essential data for the compound's handling and use in chemical synthesis (Saeed et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-Methyl-3-phenylurea, such as reactivity with other compounds, stability under various conditions, and its role in catalyzing reactions, are pivotal in its utility across different chemical sectors. For instance, its derivatives have been studied for their antibacterial activities, showcasing the compound's potential in pharmaceutical applications (Dao-feng, 2006).
Aplicaciones Científicas De Investigación
Actividad insecticida
Se ha encontrado que los derivados de fenilurea, incluida la 1-Metil-3-fenilurea, presentan una fuerte actividad insecticida . Estos compuestos se han evaluado contra las larvas de varios insectos, como Spodoptera exigua Hiibner, Plutella xyllostella Linnaeus, Helicoverpa armigera Hubner y Pieris rapae Linne . La mayoría de estos compuestos presentaron una mayor actividad insecticida que los compuestos de referencia tebufenozide, clorbenzuron y metaflumizona .
Diseño y síntesis de nuevos compuestos
La this compound se puede utilizar en el diseño y la síntesis de nuevos derivados de fenilurea . Las estructuras de estos nuevos derivados de fenilurea se confirman en base a datos espectrales ESI-MS, IR y 1 H-NMR .
Biorremediación
La this compound se puede utilizar en la biorremediación, una estrategia ecológica para eliminar sustancias nocivas del medio ambiente . Los microorganismos, como bacterias, hongos y actinomicetos, pueden usar this compound como su única fuente de carbono .
Herbicida
La this compound es un herbicida de fenilurea ampliamente utilizado para el control eficaz de la mayoría de las malezas anuales y perennes en las zonas de cultivo . El uso extensivo de este compuesto ha llevado a su presencia generalizada en el suelo, los sedimentos y los ambientes acuáticos .
Estudio de impacto ambiental
Debido a su uso generalizado como herbicida, se están realizando estudios sobre la ocurrencia ambiental y la toxicidad de la this compound
Mecanismo De Acción
Target of Action
1-Methyl-3-phenylurea is a type of phenylurea compound . Phenylurea compounds are known to be extensively utilized for weed control in non-crop areas and for the preemergent treatment of fruit crops . .
Mode of Action
It’s known that phenylurea compounds can interact with antibodies, and their recognition activity can be affected by different chemical groups present in the compounds .
Biochemical Pathways
It’s known that phenylurea herbicides, a group to which 1-methyl-3-phenylurea belongs, can be degraded by microorganisms via transformation to 3,4-dichloroaniline . This is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation .
Result of Action
It’s known that phenylurea compounds can have environmental risks and food safety problems due to their long-lived nature in the environment .
Action Environment
Phenylurea herbicides, including 1-Methyl-3-phenylurea, have been detected in surface water, groundwater, soil, and sediment in areas where their extensive use occurred . Their introduction to the food chain via the environment is deemed a serious risk to human health . Therefore, the environment plays a significant role in influencing the action, efficacy, and stability of these compounds.
Safety and Hazards
When handling 1-Methyl-3-phenylurea, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Phenylurea-based herbicides have been widely used to control plant growth. Due to their toxicity, strict regulations to limit their usage have been applied. Developing trace detection protocols of substituted phenylureas has attracted more attention, especially with the availability of a wide range of spectroscopic and analytical techniques . Possible degradation pathways of such a class of herbicides can be explored when a firm understanding of their electronic and conformational behaviors is established .
Propiedades
IUPAC Name |
1-methyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHGDSDVWCPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074416 | |
| Record name | N-Methyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007-36-9 | |
| Record name | N-Methyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Defenuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11YB479454 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-methoxy-1-methyl-3-phenylurea influence its conformation in solution?
A1: NMR studies presented in [] suggest that 1-methoxy-1-methyl-3-phenylurea predominantly adopts an anti conformation in solution. This conformation is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the N-H proton of the urea group. This finding is further supported by Surface-Enhanced Raman Spectroscopy (SERS) data, which allows for concentration-dependent conformational analysis.
Q2: What can be inferred about the reactivity of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea with pyrogallol based on the provided information?
A2: Unfortunately, the provided abstract for the paper "Reaction of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea with pyrogallol" [] does not offer any specific details regarding the reaction itself. To understand the interaction, reaction products, or potential applications, access to the full research article is needed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

